

Application Notes: D-(-)-3-Phosphoglyceric Acid Disodium Salt in Enzyme Kinetics

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Compound of Interest

Compound Name: *D-(-)-3-Phosphoglyceric acid disodium*

Cat. No.: *B10769853*

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Introduction

D-(-)-3-Phosphoglyceric acid (3-PGA), in its salt form as 3-phosphoglycerate, is a crucial metabolic intermediate found centrally in both the glycolysis and the Calvin-Benson cycle.[1][2][3][4] As a three-carbon molecule, it serves as a key substrate for several indispensable enzymes, most notably Phosphoglycerate Kinase (PGK) and Phosphoglycerate Mutase (PGM). [1][5][6] In the glycolytic pathway, PGK catalyzes the reversible transfer of a phosphate group from 1,3-bisphosphoglycerate to ADP, yielding 3-PGA and the first molecule of ATP in the "payoff phase" of glycolysis.[2][7][8] Subsequently, PGM catalyzes the isomerization of 3-PGA to 2-phosphoglycerate.[1][5][9]

The study of enzyme kinetics using 3-PGA is fundamental for elucidating metabolic pathway regulation, understanding enzyme mechanisms, and for the screening and development of therapeutic agents that target these central metabolic pathways.[10] The protocols described herein provide standardized methods for assaying the activity of key 3-PGA-dependent enzymes.

Quantitative Enzyme Kinetic Data

The kinetic parameters of enzymes that utilize 3-Phosphoglycerate as a substrate are essential for comparative studies and for understanding their behavior under different physiological conditions.

| Enzyme | Organism/Source | Substrate | K _m (mM) | V _{max} (U/mg) | Reference |
|-----------------------------------|----------------------------|-----------|---------------------|-------------------------|---|
| Phosphoglycerate Kinase (PGK) | Corynebacterium glutamicum | 3-PGA | 0.26 | 220 | [11] |
| Phosphoglycerate Kinase 1 (PGK1) | Human | 3-PGA | 0.186 | Not specified | [12] [13] |
| Phosphoglycerate Kinase 1 (PGK1) | Yeast | 3-PGA | 0.146 | Not specified | [12] [13] |
| Phosphoglycerate Mutase 1 (PGAM1) | Human (recombinant) | 3-PGA | ~0.350 | Not specified | [14] |

Experimental Protocols

Protocol 1: Coupled Spectrophotometric Assay for Phosphoglycerate Kinase (PGK) Activity

This protocol measures the activity of PGK in the direction of ATP synthesis (the "reverse" or gluconeogenic direction relative to glycolysis) by coupling the reaction to Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).

Principle of the Assay

Phosphoglycerate Kinase (PGK) catalyzes the phosphorylation of 3-PGA using ATP to form 1,3-bisphosphoglycerate (1,3-BPG) and ADP. The production of 1,3-BPG is coupled to the GAPDH reaction. In the presence of NADH, GAPDH reduces 1,3-BPG to glyceraldehyde-3-phosphate. This reaction oxidizes NADH to NAD⁺, leading to a decrease in absorbance at 340 nm. The rate of NADH oxidation is directly proportional to the PGK activity.[\[11\]](#)[\[15\]](#)[\[16\]](#)

Reaction Scheme:

- $3\text{-PGA} + \text{ATP} \xrightarrow{\text{(PGK)}} 1,3\text{-Bisphosphoglycerate} + \text{ADP}$
- $1,3\text{-Bisphosphoglycerate} + \text{NADH} + \text{H}^+ \xrightarrow{\text{(GAPDH)}} \text{Glyceraldehyde-3-Phosphate} + \text{NAD}^+ + \text{P}_i$

Materials and Reagents

- **D-(-)-3-Phosphoglyceric acid disodium** salt (3-PGA)
- Adenosine 5'-triphosphate (ATP) disodium salt
- β -Nicotinamide adenine dinucleotide, reduced form (NADH)
- Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) from rabbit muscle
- Phosphoglycerate Kinase (PGK) sample (e.g., purified enzyme, cell lysate)
- Triethanolamine-HCl buffer (pH 7.4 - 7.6)
- Magnesium Sulfate (MgSO_4)
- Ethylenediaminetetraacetic acid (EDTA)
- UV-Vis Spectrophotometer capable of reading at 340 nm
- 1 cm path length quartz cuvettes
- Nuclease-free water

Stock Solutions

| Reagent | Stock Concentration |
|-------------------------------------|---------------------|
| Triethanolamine-HCl buffer (pH 7.6) | 1.0 M |
| 3-PGA, disodium salt | 250 mM |
| ATP, disodium salt | 100 mM |
| NADH, disodium salt | 10 mM |
| MgSO ₄ | 1.0 M |
| EDTA | 100 mM |
| GAPDH | ~800 U/mL |

Assay Mixture Preparation (for a 1 mL final volume)

| Component | Volume | Final Concentration |
|---|--------|---------------------|
| Triethanolamine-HCl buffer (1.0 M, pH 7.6) | 100 µL | 100 mM |
| 3-PGA (250 mM) | 40 µL | 10 mM |
| ATP (100 mM) | 10 µL | 1 mM |
| NADH (10 mM) | 20 µL | 0.2 mM |
| MgSO ₄ (1.0 M) | 2 µL | 2 mM |
| EDTA (100 mM) | 10 µL | 1 mM |
| GAPDH (~800 U/mL) | 3 µL | ~2.4 U/mL |
| Nuclease-free water | 795 µL | - |
| Total Volume | 980 µL | |

Step-by-Step Procedure

- Set the spectrophotometer to 340 nm and equilibrate to 25°C or 30°C.

- Prepare the Assay Mixture by combining the components listed above in a microcentrifuge tube. Mix well by inversion.
- Pipette 980 μL of the Assay Mixture into a quartz cuvette.
- Place the cuvette in the spectrophotometer and monitor the baseline absorbance at 340 nm for 2-3 minutes to ensure it is stable. There should be no significant change in absorbance, indicating no contaminating enzyme activity.
- To initiate the reaction, add 20 μL of the PGK enzyme solution to the cuvette.
- Quickly mix the contents by gently pipetting up and down or by capping with paraffin film and inverting. Avoid introducing air bubbles.
- Immediately start recording the absorbance at 340 nm every 15-30 seconds for a total of 5-10 minutes. The absorbance should decrease linearly over time.

Data Analysis and Calculation

- Determine the rate of absorbance change per minute ($\Delta A_{340}/\text{min}$) from the linear portion of the reaction curve.
- Calculate the PGK activity using the Beer-Lambert law. The molar extinction coefficient (ϵ) for NADH at 340 nm is $6220 \text{ M}^{-1}\text{cm}^{-1}$.

Formula for Enzyme Activity (U/mL):

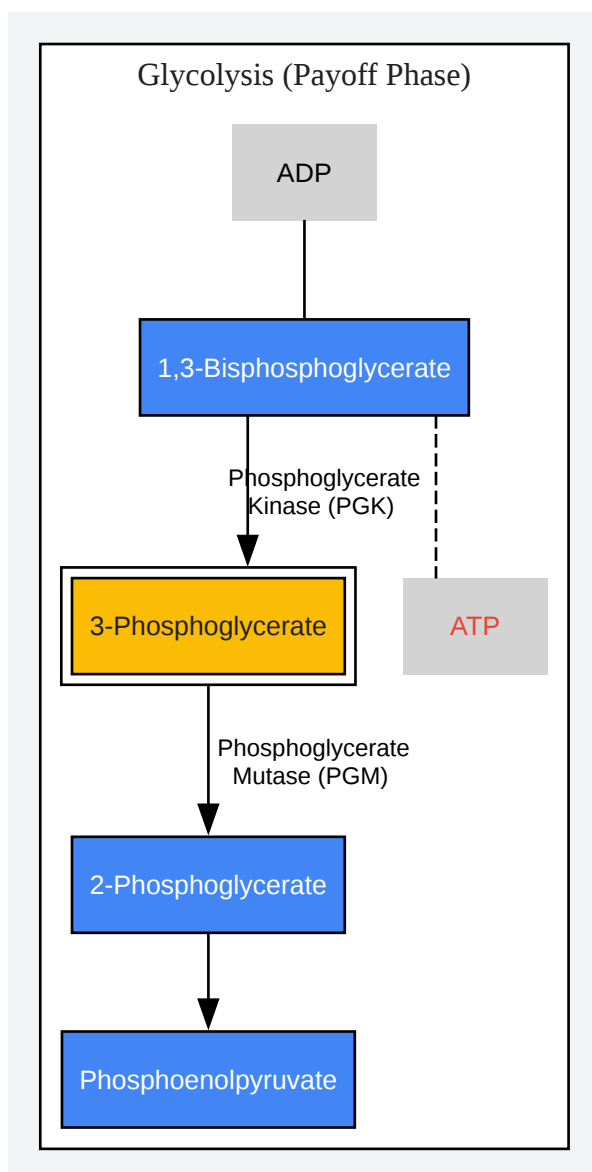
$$\text{Activity (U/mL)} = [(\Delta A_{340}/\text{min}) * (\text{Total Reaction Volume in mL})] / [\epsilon * (\text{Light Path in cm}) * (\text{Enzyme Volume in mL})]$$

Where:

- 1 Unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 μmol of substrate per minute under the specified conditions.

Visualizations

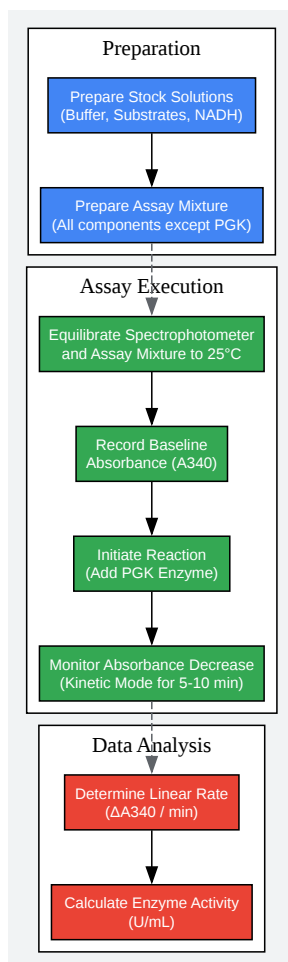
Signaling Pathway: Role of 3-PGA in Glycolysis



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Caption: Role of 3-Phosphoglycerate in the glycolytic pathway.

Experimental Workflow: PGK Coupled Enzyme Assay



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Caption: Workflow for the coupled spectrophotometric PGK activity assay.

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References

- 1. 3-Phosphoglyceric acid - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. fiveable.me [fiveable.me]

- 4. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 5. Phosphoglycerate mutase - Wikipedia [en.wikipedia.org]
- 6. Phosphoglycerate Mutase - Proteopedia, life in 3D [proteopedia.org]
- 7. fiveable.me [fiveable.me]
- 8. Phosphoglycerate Kinase (PGK) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. benchchem.com [benchchem.com]
- 11. Characterization of 3-phosphoglycerate kinase from Corynebacterium glutamicum and its impact on amino acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Perturbation of phosphoglycerate kinase 1 (PGK1) only marginally affects glycolysis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulation of Glycolytic Enzyme Phosphoglycerate Mutase-1 by Sirt1 Protein-mediated Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. 3-Phosphoglycerate Kinase (PGK) Activity Assay Kit - Profacgen [profacgen.com]
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